

Spectroscopic Profile of 2-(Hydroxymethyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Hydroxymethyl)phenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-(Hydroxymethyl)phenylboronic acid**, a versatile building block in organic synthesis and medicinal chemistry. This document details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of the molecule, offering a valuable resource for its identification, characterization, and application in research and development.

Spectroscopic Data

The following tables summarize the key ^1H and ^{13}C NMR spectroscopic data for **2-(Hydroxymethyl)phenylboronic acid**, recorded in deuterated dimethyl sulfoxide (DMSO-d_6).

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.67	s	B(OH) ₂	Ar-H
7.36	dd	5.4, 3.1	
7.24	dt	7.3, 3.7	
7.15	dd	5.4, 3.3	
6.10	s	Ar-OH	
4.71	s	CH ₂ -OH	Ar-CH ₂
4.67	dd	6.0, 2.7	
3.47	dd	12.2, 5.9	
3.38	dd	12.3, 2.7	
3.34	s	Ar-CH ₂	

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
172.01	C-B
142.59	Ar-C
129.59	Ar-CH
127.96	Ar-CH
127.87	Ar-CH
122.41	Ar-CH
72.00	Ar-C-CH ₂
64.65	CH ₂

Solvent: DMSO-d₆, Instrument Frequency: 101 MHz^[1]

Infrared (IR) Spectroscopy

An experimental IR spectrum for **2-(Hydroxymethyl)phenylboronic acid** is not readily available in the public domain. However, the expected characteristic absorption bands for its principal functional groups are as follows:

- O-H stretch (alcohol and boronic acid): A broad band in the region of 3200-3600 cm⁻¹. This broadening is due to hydrogen bonding.
- C-H stretch (aromatic): Peaks typically appear in the region of 3000-3100 cm⁻¹.
- C-H stretch (aliphatic): Peaks are expected in the 2850-3000 cm⁻¹ region.
- C=C stretch (aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.
- B-O stretch: A strong band is expected in the 1300-1400 cm⁻¹ region.
- C-O stretch (alcohol): A band in the 1000-1260 cm⁻¹ region.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **2-(Hydroxymethyl)phenylboronic acid** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Cap the NMR tube and gently agitate or vortex the tube until the sample is completely dissolved. The use of an alcohol solvent like d₄-methanol can also be effective in breaking up potential boroxine (boronic acid anhydride trimer) structures.^[2]

Data Acquisition:

- Record ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- For ^1H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
- Reference the spectra to the residual solvent peak of DMSO- d_6 (δ 2.50 ppm for ^1H and δ 39.52 ppm for ^{13}C).^[3]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly dry the **2-(Hydroxymethyl)phenylboronic acid** sample and high-purity potassium bromide (KBr) to remove any residual moisture.
- In an agate mortar and pestle, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.^[4]
- Transfer the powder to a pellet-pressing die.
- Apply pressure using a hydraulic press to form a thin, transparent pellet.^{[4][5][6]}

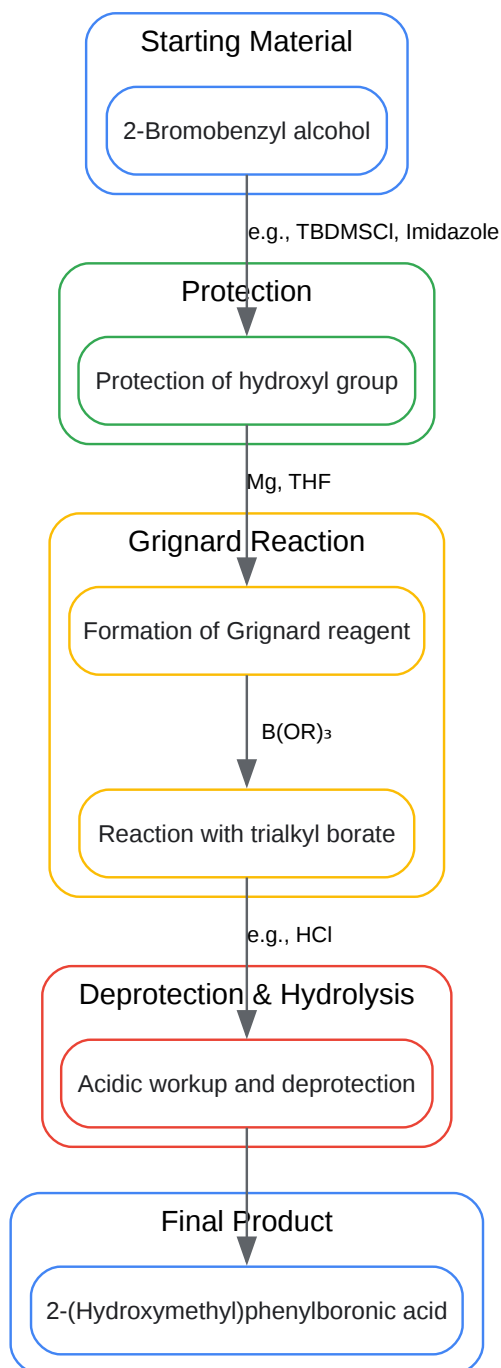
Data Acquisition:

- Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Acquire a background spectrum of the empty sample compartment first.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

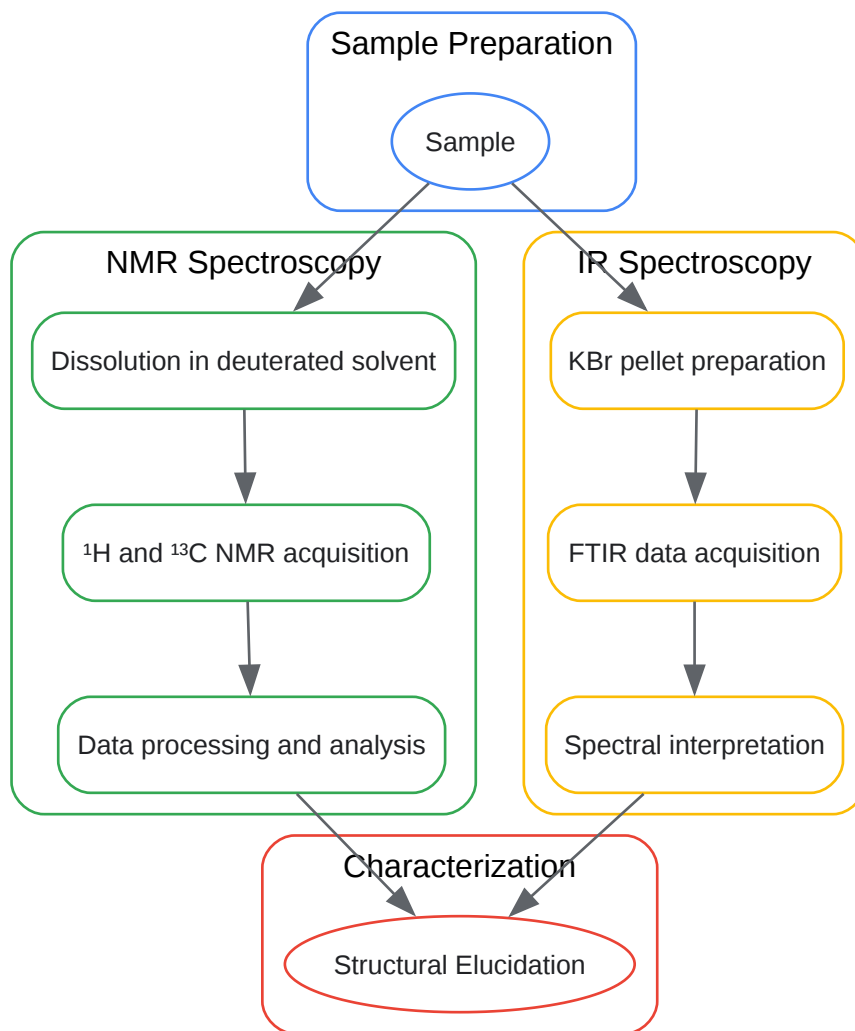
Visualizations

The following diagrams illustrate the synthesis of **2-(Hydroxymethyl)phenylboronic acid** and a general workflow for its spectroscopic analysis.

Synthesis of 2-(Hydroxymethyl)phenylboronic Acid

[Click to download full resolution via product page](#)Caption: Synthetic pathway for **2-(Hydroxymethyl)phenylboronic acid**.

Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

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